molecular formula C13H20FNO3S2 B2843090 4-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-methylbenzenesulfonamide CAS No. 1396880-14-0

4-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-methylbenzenesulfonamide

Cat. No. B2843090
CAS RN: 1396880-14-0
M. Wt: 321.43
InChI Key: SFNNYAPEEGCJJJ-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-methylbenzenesulfonamide is a chemical compound that belongs to the sulfonamide class of drugs. It is commonly referred to as FMHMBS and is used in scientific research for its potential therapeutic properties.

Scientific Research Applications

Quantum Chemical and Molecular Dynamic Simulation Studies

Benzenesulfonamide derivatives have been extensively studied for their adsorption and corrosion inhibition properties on metal surfaces, specifically iron. Through quantum chemical calculations and molecular dynamics simulations, researchers have investigated the global reactivity parameters and adsorption behaviors of these compounds. Such studies are crucial for understanding the efficiency of corrosion inhibitors, potentially leading to the development of more effective materials for protecting metals against corrosion (Kaya et al., 2016).

Enhancement of Selectivity in Cyclooxygenase Inhibitors

The introduction of fluorine atoms into benzenesulfonamide derivatives has been shown to significantly enhance the selectivity for cyclooxygenase-2 (COX-2) inhibition. This pharmacological property is essential for the development of anti-inflammatory drugs with reduced side effects. A potent, highly selective, and orally active COX-2 inhibitor, identified through such modifications, is under clinical trials for the treatment of various inflammatory conditions (Hashimoto et al., 2002).

Electrophilic Fluorinating Agents

Research into electrophilic fluorinating agents, such as N-fluoro-benzenesulfonimides, has opened new avenues for enantioselective fluorination reactions. These agents are particularly useful for increasing the enantioselectivity of products in various organic synthesis processes, highlighting the role of benzenesulfonamide derivatives in advancing synthetic chemistry techniques (Yasui et al., 2011).

Photophysical Studies in Poly(phenyleneethynylene)s

The study of 1,4-diethynylbenzene derivatives, including those with fluorine substitutions, in solution and crystal forms has shed light on the effects of chromophore aggregation and planarization on photophysics. These insights are valuable for designing better materials for optoelectronic applications, demonstrating the importance of detailed structural and electronic analyses (Levitus et al., 2001).

Novel Anticancer Agents

The synthesis and evaluation of benzenesulfonamide derivatives for their anticancer activity have identified compounds with significant inhibitory effects on various cancer cell lines. Such research is foundational for the development of new, more effective anticancer drugs, underscoring the potential of benzenesulfonamide derivatives in medicinal chemistry (Tsai et al., 2016).

properties

IUPAC Name

4-fluoro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FNO3S2/c1-10-8-11(4-5-12(10)14)20(17,18)15-9-13(2,16)6-7-19-3/h4-5,8,15-16H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNNYAPEEGCJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)(CCSC)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-methylbenzenesulfonamide

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